molecular formula C26H32O8 B023535 Ethynylestradiol-3-o-glucuronide CAS No. 60134-76-1

Ethynylestradiol-3-o-glucuronide

Cat. No. B023535
CAS RN: 60134-76-1
M. Wt: 472.5 g/mol
InChI Key: DYBBEZHAELJFKW-IWTIIAAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethynylestradiol-3-o-glucuronide involves the SnCl4-promoted reaction between beta-acetoxy GAM and the t-17 beta-hydroxyl group of EE2-3-acetate, leading to the formation of the alpha- and beta-anomers of 17 beta-D-glucuronide conjugate of ethynylestradiol. The conjugates can be resolved by crystallization and HPLC, with their structure confirmed by various spectroscopic methods including UV, IR, mass spectrometry, and NMR, alongside X-ray crystallographic analysis for the beta-anomer (Hadd et al., 1983).

Scientific Research Applications

  • Synthesis and Analysis : Mammalian microsomes immobilized in hollow-fiber membrane bioreactors have been used to synthesize 17-ethynylestradiol glucuronides. This method provides valuable standards for analyzing the metabolic profile of oral contraceptives (Van Gilder & A. Bunch, 1998).

  • Drug Metabolism : Ethynylestradiol administration in rats increases basolateral Mrp3 expression, which may compensate for reduced apical Mrp2 expression and activity, potentially preventing intracellular accumulation of common Mrp substrates (M. Ruiz et al., 2006).

  • Improved Syntheses : Improved syntheses of β-D-glucuronides of 17-estradiol, 17-ethynylestradiol, and estrone using boron trifluoride diethyl etherate catalysis have been demonstrated, offering advancements in chemical synthesis techniques (B. Werschkun, Karin Gorziza, & J. Thiem, 1999).

  • Human Metabolism Studies : Studies on human urinary and liver conjugates of 17α-ethynylestradiol have shown distinct radioactive peaks in urinary conjugates, with glucosiduronate fractions being dominant in excretion. This provides insights into the human metabolism of this compound (E. Helton, Maryanne C. Williams, & J. Goldzieher, 1976).

  • Biochemical Studies : Research has shown that the alpha-anomer of the 17 beta-glucuronide conjugate of ethynylestradiol is resistant to hydrolysis by bovine beta-glucuronidase, highlighting biochemical differences between conjugate pairs (H. Hadd et al., 1983).

  • Pharmacokinetics and Contraceptive Efficacy : The pharmacokinetics and effectiveness of 17 alpha-ethynylestradiol as a contraceptive are influenced by the rate of 2-hydroxylation. The liver microsomal cytochrome P-450 IIIA4 plays a major role in this process, and its variable levels can affect clearance rates (F. Guengerich, 1990).

Mechanism of Action

Target of Action

Ethynylestradiol-3-o-glucuronide, also known as Ethinylestradiol (EE), is a synthetic estrogen . Its primary targets are estrogen receptors found in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

EE interacts with estrogen receptors, leading to a decrease in luteinizing hormone and gonadotrophic hormone . This interaction results in a decrease in endometrial vascularization and prevents ovulation . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Biochemical Pathways

EE affects several biochemical pathways. It is extensively metabolized, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . The metabolism of EE involves the CYP3A4 hepatic cytochrome enzyme .

Pharmacokinetics

The pharmacokinetics of EE involve absorption, distribution, metabolism, and excretion (ADME). A 30µg oral dose of EE reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . EE is 98.3-98.5% bound to albumin in serum . It has a long duration of action as it is taken once daily .

Result of Action

The molecular and cellular effects of EE’s action include the development and maintenance of the female reproductive system and secondary sexual characteristics . It is used as a contraceptive, preventing pregnancy after sex . It can also treat absence of menstruation, symptoms during menstruation, and acne .

Action Environment

The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the beginning of enterohepatic circulation (EHC) can cause a sharp discontinuity in the decline of plasma EE levels . Moreover, the bioavailability and metabolism of EE can be affected by factors such as the individual’s health status, other medications taken, and genetic factors .

Safety and Hazards

Ethinylestradiol, the parent compound of Ethynylestradiol-3-o-glucuronide, is classified as having acute toxicity (Oral Category 4), and is harmful if swallowed . It is also suspected of causing cancer (Carcinogenicity Category 2) .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBBEZHAELJFKW-IWTIIAAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60134-76-1
Record name Ethynylestradiol-3-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYNYLESTRADIOL-3-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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